

Spectroscopic Profile of 3,4,5-Trifluorobenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzyl bromide

Cat. No.: B1333451

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4,5-Trifluorobenzyl bromide** (CAS No. 220141-72-0), a versatile building block in pharmaceutical and agrochemical synthesis. The inclusion of three fluorine atoms on the benzene ring significantly influences its electronic properties and, consequently, its spectroscopic characteristics. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed methodologies for data acquisition and interpretation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **3,4,5-Trifluorobenzyl bromide**. While direct experimental spectra for this specific isomer are not widely published, the presented data is a robust estimation based on data from closely related analogs and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **3,4,5-Trifluorobenzyl bromide**. The presence of ^1H , ^{13}C , and ^{19}F nuclei provides a wealth of information.

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to be relatively simple, showing signals for the benzylic protons and the aromatic protons.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~4.5	Singlet (or Triplet due to ^{19}F coupling)	-	CH_2Br
~7.0-7.3	Triplet (or complex multiplet)	~2-3 (JH-F)	Ar-H

^{13}C NMR (Carbon NMR)

The ^{13}C NMR spectrum will show distinct signals for the benzylic carbon and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F coupling).

Chemical Shift (δ) (ppm)	Assignment
~30-35	CH_2Br
~110-115 (doublet)	C2, C6
~140-145 (triplet)	C1
~150-155 (doublet of triplets)	C3, C5
~155-160 (triplet of doublets)	C4

^{19}F NMR (Fluorine NMR)

^{19}F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.^{[1][2]} The spectrum of **3,4,5-Trifluorobenzyl bromide** is expected to show two distinct signals due to the symmetry of the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ -130 to -140	Triplet	~20 (JF-F)	F4
~ -160 to -170	Doublet	~20 (JF-F)	F3, F5

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm^{-1})	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2970-2900	Medium	C-H stretch (aliphatic - CH_2)
1620-1580	Medium-Strong	C=C stretch (aromatic ring)
1480-1440	Strong	C=C stretch (aromatic ring)
1430-1400	Strong	C-F stretch
1250-1200	Strong	C-H in-plane bend
1150-1100	Strong	C-F stretch
900-675	Strong	C-H out-of-plane bend
700-600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For benzyl bromides, a characteristic fragmentation is the loss of the bromine atom to form a stable benzyl cation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

m/z	Relative Intensity	Assignment
224/226	Moderate	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
145	High	[M-Br] ⁺ (Trifluorobenzyl cation)
91	Base Peak	[C ₇ H ₄ F ₃] ⁺ after rearrangement to tropylium ion

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4,5-Trifluorobenzyl bromide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.^[6] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve many organic compounds.^[7]
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- ¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a common fluorine reference standard, such as CFCF₃ (δ 0.00 ppm).^[8]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

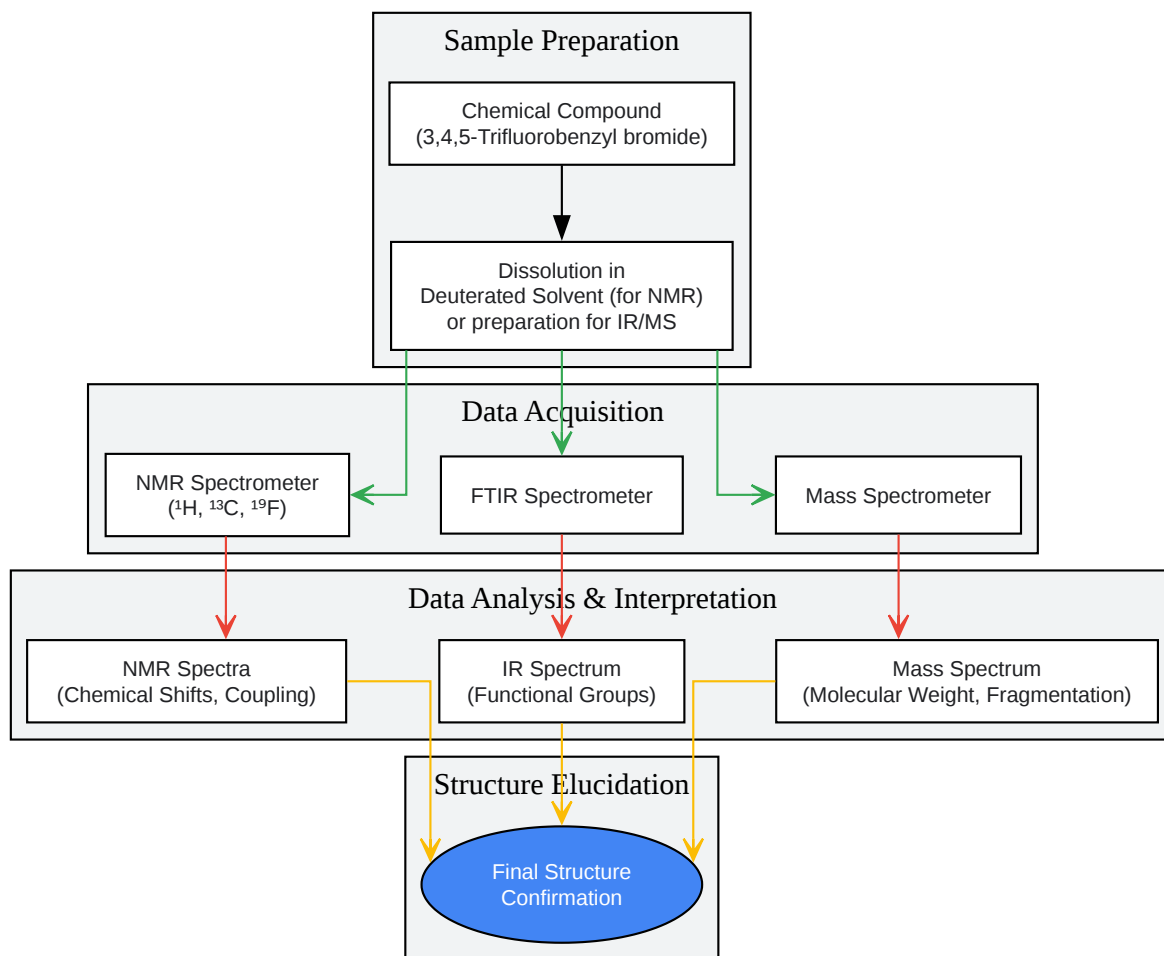
- **Data Acquisition:** Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** Use a mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Data Acquisition:** Acquire the spectrum with a standard EI energy of 70 eV. The mass range should be scanned from approximately m/z 40 to 300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **3,4,5-Trifluorobenzyl bromide**.



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Caption: Workflow for Spectroscopic Analysis.

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